Valine is a branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
L-Valine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Valine is a natural product found in Angelica gigas, Microchloropsis, and other organisms with data available.
Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)
Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt; aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.
A branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
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DL-Valine
CAS No.: 516-06-3
Cat. No.: VC21543725
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 516-06-3 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
IUPAC Name | (2S)-2-amino-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1 |
Standard InChI Key | KZSNJWFQEVHDMF-BYPYZUCNSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)N |
SMILES | CC(C)C(C(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)O)N |
Boiling Point | Sublimes |
Colorform | Leaflets from water + alcohol White, crystalline solid |
Melting Point | 315 °C (closed capillary) MP: 315 °C with decomposition (D-Valine (natural isomer)) MP: 293 °C with decomposition (L-Valine) 295 - 300 °C |
Chemical Structure and Properties
Molecular Structure
DL-Valine features a central alpha-carbon atom bonded to four different groups: an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and an isopropyl side chain. The presence of this chiral carbon atom results in two possible enantiomers: D-valine and L-valine, which are mirror images of each other . The racemic mixture DL-Valine contains equal amounts of both these enantiomers.
The branched isopropyl side chain (-CH(CH₃)₂) gives valine its hydrophobic character, which plays a crucial role in its biological functions, particularly in protein folding and stability. The amino and carboxyl groups can exist in various ionization states depending on the pH of the environment, contributing to the amphoteric nature of DL-Valine .
Physical Properties
DL-Valine exhibits specific physical properties that are important for its identification, handling, and applications. These properties are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Weight | 117.15 g/mol |
Physical Appearance | White crystalline powder |
Odor | Odorless |
Melting Point | 295°C (decomposition) |
Boiling Point | 213.6±23.0°C (Predicted) |
Density | 1.31 g/cm³ |
Refractive Index | 1.4650 (estimate) |
Water Solubility | 68 g/L |
pH (isoelectric point) | pK₁: 2.32(+1); pK₂: 9.61(0) at 25°C |
LogP | 0.29 |
Optical Rotation | -0.6~+0.6° (20°C/D)(c=8, HCl) |
Storage Requirements | Keep in dark place, inert atmosphere, room temperature |
Table 1: Physical properties of DL-Valine
DL-Valine is slightly soluble in water, with increased solubility achieved through sonication. It is typically stored at room temperature in a dark place under an inert atmosphere to prevent degradation. The compound is stable under normal conditions but decomposes at its melting point .
Chemical Properties
As an amino acid, DL-Valine exhibits amphoteric behavior, acting as both an acid and a base due to the presence of carboxyl and amino groups. This property allows DL-Valine to form zwitterions, where the carboxyl group donates a proton to the amino group, resulting in a molecule with both positive and negative charges.
The acid-base properties of DL-Valine can be quantified by its pKa values: pK₁ of 2.32 for the carboxyl group and pK₂ of 9.61 for the amino group at 25°C . These values indicate the pH at which half of the respective functional groups are protonated, providing insight into the ionization state of DL-Valine at different pH levels.
DL-Valine can participate in various chemical reactions typical of amino acids, including:
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Peptide bond formation through the reaction between the carboxyl group of one amino acid and the amino group of another, forming a peptide linkage
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Esterification of the carboxyl group
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Acylation of the amino group
Synthesis and Production
Industrial Synthesis
DL-Valine can be synthesized through several methods, with the most common industrial approaches including:
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The reaction of ammonia with α-bromoisovaleric acid, which involves nucleophilic substitution of the bromine atom by the amino group
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Synthesis through a hydantoin intermediate, which involves the formation of a cyclic structure that is subsequently hydrolyzed to yield DL-Valine
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Chemical synthesis starting from simpler precursors, followed by resolution methods to obtain the racemic mixture
The choice of synthesis method depends on factors such as cost-effectiveness, yield, purity requirements, and environmental considerations. Industrial production of DL-Valine typically aims for high purity (≥97%) to meet the requirements for pharmaceutical, research, and food applications .
Purification and Analysis
After synthesis, DL-Valine undergoes purification processes to remove impurities and achieve the desired purity level. Common purification techniques include recrystallization, chromatography, and precipitation. The purity of DL-Valine can be analyzed using various analytical methods, including:
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Thin-layer chromatography (TLC)
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High-performance liquid chromatography (HPLC)
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Gas chromatography (GC)
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Mass spectrometry (MS)
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Nuclear magnetic resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
These analytical techniques help ensure that the synthesized DL-Valine meets the required specifications for its intended applications .
Biological Roles and Functions
Metabolic Functions
In biological systems, valine (primarily the L-form) serves as an essential amino acid that must be obtained from dietary sources. It plays crucial roles in various metabolic processes, including:
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Protein synthesis: As one of the 20 standard amino acids, valine is incorporated into proteins during translation
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Energy production: Valine can be catabolized to produce energy through conversion to succinyl-CoA, which enters the citric acid cycle
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Gluconeogenesis: Under certain conditions, valine can contribute to glucose production
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Nitrogen balance: Like other amino acids, valine participates in nitrogen metabolism and transport
While L-valine is predominantly used in these biological processes, DL-Valine has been studied for its potential applications in nutritional supplements and animal feed, where the racemic mixture may provide different bioavailability characteristics compared to the pure L-form .
Role in Protein Structure
Valine's hydrophobic side chain contributes significantly to protein folding and stability through hydrophobic interactions. In protein secondary and tertiary structures, valine residues often cluster in the hydrophobic core, away from the aqueous environment. This positioning helps stabilize the protein structure and maintain its functional conformation.
Research on DL-Valine has shown its importance in understanding protein-amino acid interactions. A recent study demonstrated the role of DL-Valine in Landaise goose myofibrillar protein gels, where the amino acid was identified as a limiting component in the muscle tissue. The addition of exogenous DL-Valine was found to strengthen the gel structure through hydrophobic interactions between the propyl group of DL-Valine and specific amino acids in the muscle proteins .
Applications and Uses
Pharmaceutical and Research Applications
DL-Valine has several important applications in pharmaceutical research and development:
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Peptide synthesis: It serves as a building block for the creation of peptides and proteins with specific sequences and functions
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Nutritional supplements: It can be used in nutritional formulations to provide essential amino acids
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Research models: DL-Valine is used in research to study amino acid metabolism, protein structure, and related biochemical processes
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Drug development: It may serve as a precursor or component in the synthesis of pharmaceuticals
The pharmaceutical applications of DL-Valine take advantage of its defined chemical structure, stability, and well-characterized properties, making it a reliable component in various formulations and synthesis processes.
Food Industry Applications
In the food industry, DL-Valine has been approved for use as a food additive in certain jurisdictions. It is assigned the FEMA (Flavor and Extract Manufacturers Association) number 3444, indicating its recognition as a flavor ingredient . Applications in the food industry include:
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Flavor enhancement: Contributing to the flavor profile of certain food products
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Nutritional fortification: Enhancing the amino acid content of food products
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Animal feed: Supplementing livestock feed to improve protein quality and animal growth
The use of DL-Valine in food applications is subject to regulatory oversight and must comply with relevant food safety standards and regulations.
Analytical Chemistry Applications
DL-Valine has applications in analytical chemistry, particularly in studies involving amino acid adsorption and interaction with various materials. For example, research has investigated the adsorption of DL-Valine on metal ferrocyanides such as platinum and tungsten ferrocyanides. These studies provide insights into the behavior of amino acids in different chemical environments and their potential applications in separation science and material chemistry .
The adsorption properties of DL-Valine have been characterized using various models, including the Langmuir isotherm, which describes the relationship between the amount of adsorbed amino acid and its concentration in solution. The negative Gibbs free energy values calculated for these adsorption processes indicate the spontaneous nature of DL-Valine adsorption on metal ferrocyanides .
Research Findings and Recent Developments
Adsorption Studies
Recent research has investigated the adsorption behavior of DL-Valine on different materials, providing insights into its chemical interactions and potential applications. A study on the interaction of DL-Valine with platinum and tungsten ferrocyanides revealed several important findings:
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The percentage uptake of DL-Valine on these metal ferrocyanides varies with pH, with optimal adsorption observed at specific pH ranges
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The adsorption follows the Langmuir isotherm model, indicating monolayer adsorption on a homogeneous surface
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The adsorption process is spontaneous, as evidenced by negative Gibbs free energy values
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Comparative studies with other amino acids (DL-histidine and DL-threonine) established an adsorption order of DL-threonine > DL-valine > DL-histidine for both platinum and tungsten ferrocyanides
These findings contribute to our understanding of the chemical behavior of DL-Valine and its potential applications in adsorption-based technologies, such as amino acid separation and purification processes.
Molecular Interactions and Protein Gelation
A recent study investigated the role of DL-Valine in Landaise goose myofibrillar protein (MP) gelation, providing valuable insights into the molecular interactions involved. The research identified valine as a limiting amino acid in Landaise goose muscle and explored the impact of exogenous DL-Valine on MP gel properties.
Key findings from this study include:
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DL-Valine forms hydrophobic interactions with specific amino acids in muscle proteins
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The propyl group of DL-Valine plays a crucial role in these hydrophobic interactions
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The addition of DL-Valine strengthens the gel structure of goose muscle proteins
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Molecular docking studies elucidated the specific binding modes between DL-Valine and muscle proteins
This research demonstrates the potential of DL-Valine as a gel fortifier in food systems, particularly in meat products, and provides a molecular-level understanding of its interaction with proteins.
Synthetic Derivatives and Structural Studies
Research on synthetic derivatives of DL-Valine has expanded our understanding of its chemical properties and potential applications. A recent study focused on the synthesis and characterization of hydantoin-D,L-valine, a derivative with the molecular formula C₆H₁₀N₂O₂. This research employed various analytical techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction, to elucidate the structure and non-covalent interactions of this derivative .
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